Pomalidomide-amino-PEG4-NH2

PROTAC Targeted Protein Degradation p300/CBP

PROTAC development requires precise linker length and exit vector to achieve ternary complex stability. Pomalidomide-amino-PEG4-NH2 (CAS 2331259-44-8) is a pre-validated cereblon ligand-PEG4 conjugate with a terminal primary amine. Key advantages: - PEG4 (14-atom) linker matches optimal length from published head-to-head studies - 4-amino attachment position on pomalidomide core validated in modular chemistry toolboxes - Terminal amine enables standard amide coupling (no copper/click chemistry needed) - Calculated LogP -1.6 for enhanced aqueous solubility vs. alkyl linkers

Molecular Formula C23H30N4O9
Molecular Weight 506.5 g/mol
Cat. No. B11935262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-amino-PEG4-NH2
Molecular FormulaC23H30N4O9
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCN
InChIInChI=1S/C23H30N4O9/c24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(29)25-16-3-1-2-15-20(16)23(32)27(22(15)31)17-4-5-18(28)26-21(17)30/h1-3,17H,4-14,24H2,(H,25,29)(H,26,28,30)
InChIKeyGQLKBZZCVCHVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-amino-PEG4-NH2: Product Overview


Pomalidomide-amino-PEG4-NH2 (CAS 2331259-44-8; hydrochloride salt 2331259-45-9) is a synthetic E3 ligase ligand-linker conjugate classified as a PROTAC (Proteolysis Targeting Chimera) building block . The compound consists of a pomalidomide-derived cereblon (CRBN) ligand covalently attached to a tetraethylene glycol (PEG4) linker terminating in a primary amine group (-NH₂) [1]. This architecture provides a modular scaffold for constructing heterobifunctional degraders, enabling the recruitment of the CRBN E3 ubiquitin ligase complex to target proteins of interest via conjugation of a target-binding warhead to the free amine terminus .

Pomalidomide-amino-PEG4-NH2: Linker Irreplaceability


In PROTAC development, linker composition, attachment position, and terminal functional group collectively govern ternary complex formation, degradation efficiency, and physicochemical properties, meaning that simple substitution of one pomalidomide-linker conjugate for another—even with identical PEG length—frequently yields divergent biological outcomes [1]. The 4-amino attachment vector on the pomalidomide core in this compound, combined with the PEG4 spacer and terminal amine, has been specifically validated in modular chemistry toolboxes and shown to produce effective degraders in head-to-head linker comparisons, whereas alternative linker constitutions (e.g., alkyl-only, azide-terminated, or carboxylic acid-terminated) exhibit markedly different degradation potencies and selectivity profiles [2][3].

Pomalidomide-amino-PEG4-NH2: Performance vs. Linker Analogs


PEG4 Linker Superiority for p300/CBP Degraders

In a systematic linker optimization study for p300/CBP degraders using a pomalidomide-based E3 ligase ligand, compound 18i bearing a PEG4 linker achieved superior degradation efficacy relative to compounds with PEG2, alkyl-only, or longer PEG linkers [1]. The study explicitly identified linker length greater than 10 atoms as a threshold for enhanced degradation, with the PEG4 linker (approximately 14 atoms) representing the optimal balance between conformational flexibility and ternary complex stabilization [1].

PROTAC Targeted Protein Degradation p300/CBP

Terminal Amine Advantage in PROTAC Conjugation

The terminal amine group on Pomalidomide-amino-PEG4-NH2 enables direct amide bond formation with carboxyl-containing target ligands, a conjugation strategy that avoids the copper-catalyzed click chemistry required for azide-terminated analogs such as Pomalidomide-PEG3-azide or Pomalidomide-PEG1-azide [1]. While azide-terminated linkers have yielded potent degraders (e.g., CP-10 with DC₅₀ = 2.1 nM for CDK6 using Pomalidomide-PEG1-C2-N3), the amine terminus offers compatibility with a broader range of warheads and eliminates potential copper contamination concerns in biological assays . Carboxylic acid-terminated analogs (e.g., Pomalidomide-PEG4-CO₂H) require amine-bearing warheads and may impose different orientation constraints .

PROTAC Synthesis Click Chemistry Linker Functionalization

4-Amino Attachment Vector Validation

The pomalidomide core in this compound is functionalized at the 4-amino position, a conjugation site that has been systematically validated in a modular chemistry toolbox for cereblon-directed PROTACs [1]. This attachment vector preserves CRBN binding while projecting the PEG4 linker and terminal amine outward for warhead conjugation. Alternative attachment positions (e.g., 5-position or phenyl ring modifications) can alter CRBN binding affinity or the spatial orientation of the degrader complex, as demonstrated in SAR studies of pomalidomide-based PROTACs [2].

Cereblon Ligand Linker Attachment Vector PROTAC Toolbox

PEG4 vs. Alkyl Linkers: Hydrophilicity and Solubility

Pomalidomide-amino-PEG4-NH2 exhibits a calculated LogP of -1.6 (InvivoChem data) , reflecting the hydrophilic character imparted by the PEG4 chain and terminal amine. In contrast, alkyl-only linker analogs such as Pomalidomide-C6-NH2 (hexyl linker) possess higher LogP values and reduced aqueous solubility due to the absence of PEG oxygen atoms . The toolbox study by Steinebach et al. explicitly employed linkers of 'different constitution to modulate physicochemical properties,' underscoring that PEG-containing linkers like PEG4 are deliberately chosen to enhance hydrophilicity and mitigate aggregation or non-specific binding issues associated with purely hydrophobic linkers [1].

Physicochemical Properties LogP PROTAC Linker Design

Pomalidomide-amino-PEG4-NH2: Optimal Applications


Optimized PEG4 Linker for PROTAC Libraries

For medicinal chemistry teams designing p300/CBP degraders or other CRBN-recruiting PROTACs where linker length optimization is critical, this compound provides the exact PEG4 linker length (14 atoms) that was identified as optimal in a head-to-head linker comparison study [1]. Direct use of this pre-validated building block eliminates the need to synthesize and test multiple linker lengths (PEG2, PEG3, PEG5+) from scratch, accelerating lead identification timelines. The compound is ideally suited for conjugation to carboxyl-containing warheads via standard amide coupling protocols.

Modular Assembly with 4-Amino Linker

Researchers seeking a cereblon ligand-linker conjugate with a well-characterized attachment vector should prioritize this compound because the 4-amino position on pomalidomide has been systematically validated in a published modular chemistry toolbox [2]. This reduces the risk of synthesizing degraders that fail to engage cereblon due to steric hindrance or suboptimal exit geometry. The compound is compatible with the toolbox approach for generating focused libraries of heterobifunctional molecules with diverse warheads.

Amine-Terminated Linker for Copper-Free Conjugation

When the target protein ligand (warhead) contains a carboxylic acid group amenable to amide coupling, Pomalidomide-amino-PEG4-NH2 is the preferred linker conjugate over acid-terminated or azide-terminated analogs. The terminal amine avoids copper-catalyzed click chemistry requirements, simplifying purification and eliminating potential copper toxicity concerns in downstream cell-based assays [2]. This synthetic versatility is particularly valuable when the warhead is sensitive to copper or when azide functionalization of the warhead is synthetically challenging.

Hydrophilic PROTAC Design for Solubility and Specificity

For in vivo studies or biochemical assays where poor aqueous solubility of PROTACs is a concern, the PEG4 linker in this compound imparts a calculated LogP of -1.6, conferring significantly greater hydrophilicity than alkyl linker analogs (e.g., Pomalidomide-C6-NH2) [1]. This physicochemical property reduces the risk of aggregation, non-specific protein binding, and precipitation in assay media, thereby improving the reliability of degradation data and facilitating pharmacokinetic profiling.

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